2,3,8,9-Tetraphenylpyrazino[2,3-F]quinoxaline
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Overview
Description
2,3,8,9-Tetraphenylpyrazino[2,3-F]quinoxaline is a complex organic compound belonging to the class of pyrazinoquinoxalines. These compounds are known for their unique structural properties, which include a fused ring system that incorporates both pyrazine and quinoxaline moieties. The presence of four phenyl groups attached to the core structure enhances its stability and electronic properties, making it a valuable compound in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,8,9-Tetraphenylpyrazino[2,3-F]quinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of aromatic ortho-diamines and α-keto carbonyl compounds, which undergo a twofold imine condensation to form the desired pyrazinoquinoxaline structure . The reaction is often catalyzed by Lewis acids such as stannic chloride or indium chloride, which facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield . This method allows for the rapid heating of reactants, leading to shorter reaction times and improved product purity.
Chemical Reactions Analysis
Types of Reactions
2,3,8,9-Tetraphenylpyrazino[2,3-F]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxides, dihydro derivatives, and various substituted pyrazinoquinoxalines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,3,8,9-Tetraphenylpyrazino[2,3-F]quinoxaline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,8,9-Tetraphenylpyrazino[2,3-F]quinoxaline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity.
Pathways Involved: The inhibition of kinase activity affects downstream signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Quinoxalines: These compounds share a similar core structure but lack the additional pyrazine ring.
Pyrazines: These are simpler compounds with a single pyrazine ring.
Phenyl-substituted Quinoxalines: These compounds have phenyl groups attached to the quinoxaline core but do not have the fused pyrazine ring.
Uniqueness
2,3,8,9-Tetraphenylpyrazino[2,3-F]quinoxaline is unique due to its highly conjugated and rigid structure, which enhances its electronic properties and stability. The presence of four phenyl groups further increases its versatility in various chemical reactions and applications .
Properties
CAS No. |
57437-02-2 |
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Molecular Formula |
C34H22N4 |
Molecular Weight |
486.6 g/mol |
IUPAC Name |
2,3,8,9-tetraphenylpyrazino[2,3-f]quinoxaline |
InChI |
InChI=1S/C34H22N4/c1-5-13-23(14-6-1)29-31(25-17-9-3-10-18-25)37-33-27(35-29)21-22-28-34(33)38-32(26-19-11-4-12-20-26)30(36-28)24-15-7-2-8-16-24/h1-22H |
InChI Key |
AWIOYGVSIOXEGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C4=C(C=C3)N=C(C(=N4)C5=CC=CC=C5)C6=CC=CC=C6)N=C2C7=CC=CC=C7 |
Origin of Product |
United States |
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